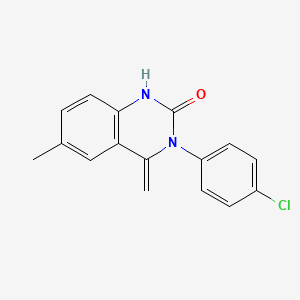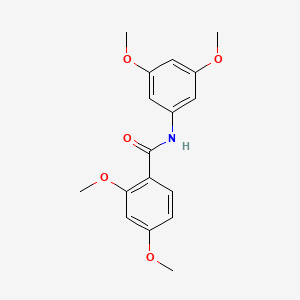![molecular formula C16H21N3OS B5789969 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as TAU-5, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAU-5 belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have neuroprotective effects and can inhibit the aggregation of tau protein, which is associated with neurodegenerative diseases such as Alzheimer's disease. In cancer research, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have antitumor activity and can induce apoptosis in cancer cells. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has also been investigated as a potential drug candidate for the treatment of various diseases, including diabetes, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is still being investigated, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the aggregation of tau protein by binding to the microtubule-binding domain of tau protein and stabilizing its structure. In cancer cells, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, cyclooxygenase-2, and GABA receptors.
Biochemical and Physiological Effects
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have diverse biochemical and physiological effects, depending on the target cell or tissue. In neuroscience, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to reduce neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases. In cancer cells, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide induces apoptosis and inhibits cell proliferation and migration. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is also relatively easy to synthesize and can be produced in large quantities. However, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has some limitations for lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide also requires further investigation to determine its optimal dose and administration route for different applications.
Orientations Futures
There are several future directions for the research and development of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide. One direction is to investigate its potential applications in other fields, such as infectious diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can also be modified to enhance its selectivity and potency for specific targets. Finally, the mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can be further elucidated to provide insights into its therapeutic potential and to identify new targets for drug discovery.
Conclusion
In conclusion, N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a small molecule compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has diverse biochemical and physiological effects and can modulate various signaling pathways and cellular processes. N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions for the research and development of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide are promising and can provide new insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 4-tert-butylphenylhydrazine with ethyl acrylate to form the intermediate compound, which is then reacted with thiosemicarbazide to yield N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide. The reaction proceeds through a series of steps, including cyclization and condensation, to produce the final product. The synthesis method has been optimized to achieve high yields and purity of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide.
Propriétés
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-5-6-13(20)17-15-19-18-14(21-15)11-7-9-12(10-8-11)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVBOGFKENRRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![1-{[(4-chlorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5789893.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
![4-(4-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine hydrochloride](/img/structure/B5789898.png)



![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)
![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)


![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
